7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
Overview
Description
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C16H25NO.HBr . It has a molecular weight of 328.29 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is represented by the SMILES stringBr.CCCN(CCC)C1CCc2ccc(O)cc2C1
. The compound has an empirical formula of C16H25NO.HBr . Physical And Chemical Properties Analysis
The compound is a solid and is white in color . It is soluble in water (>100 mg/mL) and ethanol (>56 mg/mL) .Scientific Research Applications
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry Education
- Application Summary : The α-bromination reaction of carbonyl compounds, which could potentially involve compounds like 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide, is a significant topic in the field of organic chemistry . This reaction has been used in undergraduate organic chemistry experiments .
- Methods of Application : In one study, junior undergraduates conducted an innovative experiment under the guidance of teachers, investigating the bromination of various acetophenone derivatives . They used pyridine hydrobromide perbromide as the brominating agent and explored the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
-
Scientific Field: Neuropharmacology
- Application Summary : This compound, also known as (±)-7-hydroxy-dpat hydrobromide, has been used in neuropharmacological research . It is a selective D3 dopamine receptor agonist , which means it can bind to and activate D3 dopamine receptors in the brain .
- Methods of Application : The compound can be administered in animal models to study the role of D3 dopamine receptors in various neurological and psychiatric conditions .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the function of D3 dopamine receptors and their potential as therapeutic targets .
-
Scientific Field: Molecular Biology
- Application Summary : (±)-7-hydroxy-dpat hydrobromide has been used in molecular biology research . It can be used to study the function of dopamine receptors at the molecular level .
- Methods of Application : The compound can be used in various in vitro assays, such as radioligand binding assays, to study the binding characteristics of dopamine receptors .
- Results or Outcomes : These studies can provide detailed information about the molecular properties of dopamine receptors, which can be useful for drug development .
-
Scientific Field: Pharmacology
- Application Summary : This compound, also known as (±)-7-hydroxy-dpat hydrobromide, has been used in pharmacological research . It is a selective D3 dopamine receptor agonist , which means it can bind to and activate D3 dopamine receptors in the brain .
- Methods of Application : The compound can be administered in animal models to study the role of D3 dopamine receptors in various neurological and psychiatric conditions .
- Results or Outcomes : The outcomes of these studies can provide valuable insights into the function of D3 dopamine receptors and their potential as therapeutic targets .
-
Scientific Field: Molecular Biology
- Application Summary : (±)-7-hydroxy-dpat hydrobromide has been used in molecular biology research . It can be used to study the function of dopamine receptors at the molecular level .
- Methods of Application : The compound can be used in various in vitro assays, such as radioligand binding assays, to study the binding characteristics of dopamine receptors .
- Results or Outcomes : These studies can provide detailed information about the molecular properties of dopamine receptors, which can be useful for drug development .
Safety And Hazards
The safety data sheet for a related compound, Pyridinium tribromide polymer-bound, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |
CAS RN |
76135-30-3, 159795-63-8 | |
Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.